2-Amino-N-(2,6-dichlorophenyl)acetamide
Overview
Description
“2-Amino-N-(2,6-dichlorophenyl)acetamide” is an organic compound that belongs to the class of organic compounds known as alkyl-phenylketones . It has a molecular weight of 204.053 . The compound has a linear formula of H2NC6H2(Cl)2NHCOCH3 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of dichlorophenylacetic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, in the presence of DMAP (4-dimethylaminopyridine). Then p-chloroaniline is added to the reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula H2NC6H2(Cl)2NHCOCH3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The compound has a molecular weight of 204.053 and a linear formula of H2NC6H2(Cl)2NHCOCH3 . It is also known to be soluble in water and HCl .Scientific Research Applications
Synthesis of Novel Derivatives for Antimicrobial Activity
One of the key applications of 2-Amino-N-(2,6-dichlorophenyl)acetamide is in the synthesis of novel thiazolidinone and acetidinone derivatives, which have been screened for their antimicrobial activity against different microorganisms. The structures of these novel synthesized compounds have been established based on elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).
Anticancer Drug Synthesis and Evaluation
Another application involves the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which has been synthesized and its anticancer activity confirmed by in silico modeling study targeting the VEGFr receptor. The compound exhibits significant potential for development as an anticancer agent (Sharma et al., 2018).
Development of Corrosion Inhibitors
This compound derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, highlighting the compound's utility in industrial applications to protect metals against corrosion (Yıldırım & Çetin, 2008).
Spectroscopic and Quantum Mechanical Studies
The compound has also been used in spectroscopic and quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These studies provide insights into the compound's electronic properties, photochemical, and thermochemical modeling for applications in dye-sensitized solar cells (Mary et al., 2020).
Exploration of Antimicrobial Agents
Furthermore, this compound has been utilized in the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents. These derivatives were synthesized using 4-acetamide pyrazolone as a starting material, demonstrating significant antimicrobial activity against various microorganisms (Aly, Saleh, & Elhady, 2011).
Safety and Hazards
“2-Amino-N-(2,6-dichlorophenyl)acetamide” is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-amino-N-(2,6-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFLAVESWRHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217938 | |
Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-94-6 | |
Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067624946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2-amino-2',6'-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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